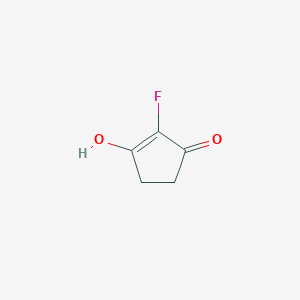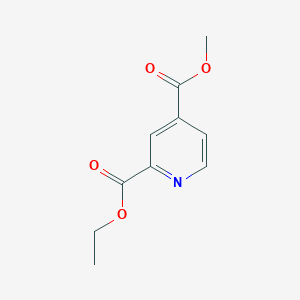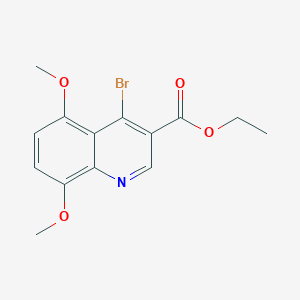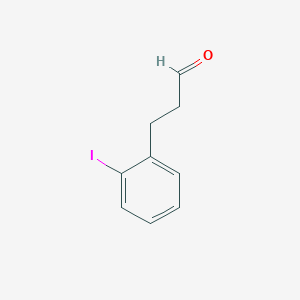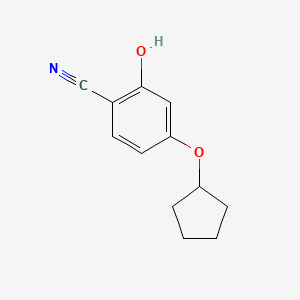![molecular formula C16H22N4O3 B13024978 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a chemical compound with the molecular formula C16H21N3O4 It is a derivative of quinazoline, a bicyclic compound that is widely studied for its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine typically involves multiple steps. One common method starts with the chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, followed by condensation with 3-aminophenylethynyl . Another approach involves alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It may be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A well-known EGFR inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is unique due to its specific structural features that allow for selective inhibition of EGFR. Its morpholine moiety and methoxy group contribute to its binding affinity and specificity, distinguishing it from other quinazoline derivatives.
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C16H22N4O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3,(H2,17,18,19) |
InChI Key |
JRDPRIQZFVJXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N)OCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


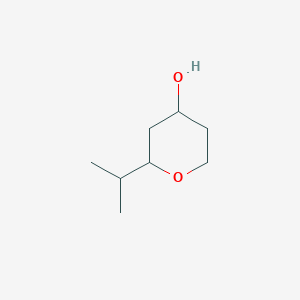
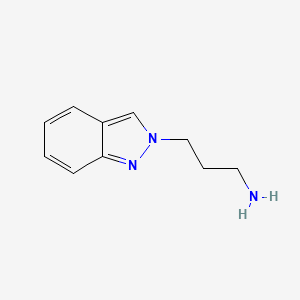
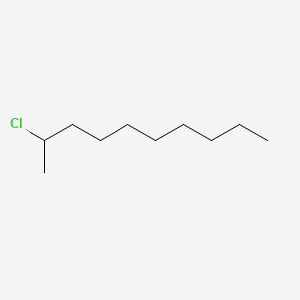
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
